molecular formula C9H14Br2 B14683085 Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- CAS No. 32644-18-1

Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-

Cat. No.: B14683085
CAS No.: 32644-18-1
M. Wt: 282.02 g/mol
InChI Key: UDZVXFNKFQAZEC-OCAPTIKFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- typically involves the bromination of bicyclo[6.1.0]nonane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ninth carbon atom. The reaction conditions often include the use of solvents such as carbon tetrachloride or chloroform, and the reaction is usually performed at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction is carried out in large reactors. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms play a crucial role in these interactions, often forming halogen bonds with the target molecules. These interactions can lead to changes in the activity or function of the target molecules, thereby exerting the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- is unique due to the presence of two bromine atoms at the ninth carbon position, which significantly influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological applications .

Biological Activity

Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- (CAS Number: 1196-95-8) is a bicyclic compound with significant structural strain due to its unique arrangement of carbon atoms and bromine substituents. The compound's molecular formula is C9_9H14_{14}Br2_2 with a molecular weight of 282.015 g/mol . This article explores its biological activity, including synthesis, stability, and potential applications in medicinal chemistry.

Synthesis and Stability

The synthesis of Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- typically involves the bromination of bicyclic precursors. A notable method includes the use of cyclopropanes as intermediates, where the strained nature of these compounds leads to selective reactions with brominating agents .

Table 1: Synthesis Methods and Yields

MethodYield (%)Reference
Bromination of bicyclic precursors90%
Ring-opening reactionsVaries

Stability studies indicate that the compound exhibits resilience under various conditions, making it suitable for further functionalization in chemical biology applications .

Biological Activity

The biological activity of Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- has been investigated in several contexts:

  • Anticancer Activity : Preliminary studies suggest that derivatives of bicyclic compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications that include bromine atoms may enhance the interaction with cellular membranes, potentially leading to increased apoptosis in cancer cells .
  • Chemical Biology Applications : The compound has been explored for its utility in strain-promoted alkyne–azide cycloaddition (SPAAC), a reaction widely used in bioconjugation strategies. The presence of bromine enhances the reactivity of the alkyne group in these applications .
  • Pharmacological Potential : Research indicates that bicyclic compounds can serve as scaffolds for drug development due to their ability to modulate biological pathways effectively .

Case Study: Anticancer Properties

A study evaluating the effects of Bicyclo[6.1.0]nonane derivatives on colorectal adenocarcinoma cells reported significant reductions in cell viability at concentrations as low as 10 µg/mL, indicating potential as therapeutic agents .

Q & A

Basic Questions

Q. What are the established synthetic routes for 9,9-dibromo-cis-bicyclo[6.1.0]nonane?

The compound is synthesized via dibromocarbene addition to strained alkenes. For example, trans-cyclooctene reacts with dibromocarbene (generated from bromoform and potassium tert-butoxide in pentane) to yield 9,9-dibromo-cis-bicyclo[6.1.0]nonane. Reaction conditions (e.g., low temperatures, inert atmosphere) are critical to avoid side reactions . Post-synthesis, purification involves distillation or chromatography under controlled conditions.

Q. How is the structural integrity of 9,9-dibromo-cis-bicyclo[6.1.0]nonane confirmed experimentally?

Characterization employs NMR spectroscopy (e.g., Varian T-60 spectrometer in CDCl₃, δ 1.60–2.20 ppm for cyclopropane protons) and gas-liquid chromatography (GLC) with a 20% SE30 column at 115–170°C. Mass spectrometry and X-ray crystallography (where applicable) provide additional confirmation of molecular weight and stereochemistry .

Q. Under what conditions does 9,9-dibromo-cis-bicyclo[6.1.0]nonane exhibit stability or decomposition?

The compound is stable below −45°C but decomposes at higher temperatures (>−45°C) into undefined mixtures. Stability is maintained in dry tetrahydrofuran (THF) under nitrogen, but exposure to moisture or protic solvents accelerates degradation .

Advanced Research Questions

Q. What mechanistic pathways explain the ring-opening reactions of 9,9-dibromo-cis-bicyclo[6.1.0]nonane?

Treatment with butyllithium at −95°C generates a carbenoid intermediate, which undergoes rapid disrotatory ring-opening via bishomaromatic interactions to form allenes (e.g., 1,2,6-cyclononatriene). This process is favored by strain in the bicyclo[6.1.0] framework and proximity of π-systems .

Q. Why is the trans-fused bicyclo[6.1.0]nonane isomer thermodynamically more stable than the cis isomer?

Enthalpy measurements reveal the trans isomer (ΔfH°(gas) = 42.7 ± 0.6 kJ/mol) is more stable than the cis isomer (ΔfH°(gas) = 49.8 ± 0.8 kJ/mol). This contrasts with smaller bicycloalkanes (e.g., bicyclo[4.1.0]heptane), where cis isomers dominate. The stability arises from reduced torsional strain in the trans configuration .

Q. How do computational models predict the reactivity of 9,9-dibromo-cis-bicyclo[6.1.0]nonane?

Molecular mechanics calculations (e.g., MM2 force fields) simulate strain energy and transition states. For cis-bicyclo[6.1.0]nonane, computed strain energy (−5.8 to −5.0 kcal/mol) aligns with experimental thermal decomposition thresholds, guiding predictions of regioselectivity in alkylation or elimination reactions .

Q. What methodologies achieve stereoselective alkylation of 9,9-dibromo-cis-bicyclo[6.1.0]nonane?

At −95°C, butyllithium dehalogenates the geminal dibromo group to form a cyclopropylidene intermediate. Subsequent methyl iodide quenching yields 9-endo-methyl-9-exo-bromo derivatives with >90% stereoselectivity. This method avoids competing ring-opening pathways observed at higher temperatures .

Q. What are the dominant decomposition pathways for 9,9-dibromo-cis-bicyclo[6.1.0]nonane under thermal stress?

Above −45°C, the lithiated intermediate decomposes into a mixture of hydrocarbons (e.g., bicyclo[6.1.0]nonane derivatives and allenes). Kinetic studies suggest a radical-mediated pathway, with competing C-Br bond homolysis and carbene rearrangement .

Q. How is 9,9-dibromo-cis-bicyclo[6.1.0]nonane transformed into mono-bromo derivatives?

Reaction with sodium bis(2-methyl)aminoethers selectively reduces one bromine atom, yielding 9-bromobicyclo[6.1.0]nonane. GLC analysis (20% SE30 column, 160°C) confirms isomeric purity, with retention times matching literature values .

Properties

CAS No.

32644-18-1

Molecular Formula

C9H14Br2

Molecular Weight

282.02 g/mol

IUPAC Name

(1R,8S)-9,9-dibromobicyclo[6.1.0]nonane

InChI

InChI=1S/C9H14Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h7-8H,1-6H2/t7-,8+

InChI Key

UDZVXFNKFQAZEC-OCAPTIKFSA-N

Isomeric SMILES

C1CCC[C@H]2[C@H](C2(Br)Br)CC1

Canonical SMILES

C1CCCC2C(C2(Br)Br)CC1

Origin of Product

United States

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